molecular formula C19H18FNO3 B2998712 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one CAS No. 1790297-31-2

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one

Cat. No.: B2998712
CAS No.: 1790297-31-2
M. Wt: 327.355
InChI Key: FRTHQVBBVQGYMV-UHFFFAOYSA-N
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Description

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one is a complex organic compound featuring a benzodioxole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with the pyrrolidine ring under controlled conditions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzodioxole and fluorophenyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethan-1-one stands out due to its combination of a benzodioxole ring, a pyrrolidine ring, and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTHQVBBVQGYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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